

# Application Notes: The GADGVGKSAL Neoantigen in Adoptive Cell Transfer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Gadgvgksal |           |  |  |  |
| Cat. No.:            | B12407312  | Get Quote |  |  |  |

Topic: Application of the GADGVGKSAL peptide in adoptive cell transfer (ACT) research.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The term "Gadgvgksal" is understood to be the 10-amino acid peptide sequence GADGVGKSAL. This peptide is a tumor-specific neoantigen that arises from the highly prevalent KRAS G12D mutation, a key driver in many cancers, including pancreatic and colorectal cancers.[1][2] Intracellular proteins with this mutation can be processed and presented by Major Histocompatibility Complex (MHC) class I molecules—specifically HLA-C\*08:02—on the surface of cancer cells.[1][3][4] This presentation as a "non-self" antigen allows for specific recognition by T-cell receptors (TCRs), making the GADGVGKSAL neoantigen a prime target for developing highly specific T-cell-based immunotherapies, such as TCR-engineered T cell (TCR-T) therapy.

### **Principle and Applications**

Adoptive cell therapy (ACT) is a form of immunotherapy where a patient's own immune cells are collected, modified ex vivo to enhance their tumor-fighting capabilities, and then re-infused to attack the cancer. The **GADGVGKSAL** neoantigen is central to this strategy for several key applications:

 A Highly Specific Target for TCR-T Cell Therapy: Because the KRAS G12D mutation is absent in healthy tissues, TCR-T cells directed against the GADGVGKSAL peptide can selectively target and eliminate tumor cells, minimizing off-tumor toxicity. Clinical



investigations have shown that TCR-T cells targeting KRAS mutants can lead to the regression of metastases in patients with pancreatic cancer.

- Screening and Development of Therapeutic TCRs: The GADGVGKSAL peptide is used as a
  bait to screen for and isolate high-affinity TCRs from various sources, including immunized
  HLA-transgenic mice or patient-derived tumor-infiltrating lymphocytes (TILs). Once identified,
  the genes for these TCRs can be cloned and engineered into patient T cells.
- Preclinical Validation of ACT Products: The peptide is essential for the preclinical validation
  of TCR-T cell therapies. Researchers use GADGVGKSAL to pulse antigen-presenting cells
  or to validate tumor cell lines for in vitro experiments that measure T-cell activation, cytokine
  release, and cytotoxicity.
- Structural and Mechanistic Studies: The GADGVGKSAL peptide complexed with its
  presenting HLA molecule (HLA-C\*08:02) is used in structural biology studies. These studies
  reveal the precise molecular interactions required for TCR recognition, providing insights that
  can guide the engineering of TCRs with enhanced affinity and specificity.

#### **Data Presentation**

Quantitative data from preclinical studies are summarized below to provide a reference for expected outcomes in research targeting the **GADGVGKSAL** neoantigen.

Table 1: Characteristics of the **GADGVGKSAL** Neoantigen



| Parameter          | Description                                                                          | Reference |
|--------------------|--------------------------------------------------------------------------------------|-----------|
| Peptide Sequence   | GADGVGKSAL (10-mer)                                                                  | _         |
| Origin             | Somatic mutation in the KRAS oncogene (Glycine to Aspartic Acid at codon 12, G12D)   |           |
| Presenting Allele  | Human Leukocyte Antigen (HLA)-C*08:02                                                |           |
| Associated Cancers | Pancreatic Cancer, Colorectal<br>Cancer, Lung Adenocarcinoma                         |           |
| Cellular Location  | Intracellular (mutant KRAS protein); presented on the cell surface via HLA-I pathway | _         |

Table 2: Representative Preclinical Efficacy Data for GADGVGKSAL-Specific TCR-T Cells



| Assay Type                                 | Target Cells              | Effector:Tar<br>get Ratio | Result                              | Description                                                                                        | Reference |
|--------------------------------------------|---------------------------|---------------------------|-------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| TCR Binding<br>Affinity (KD)               | HLA-<br>A*11/KRASG<br>12D | N/A                       | >4000-fold<br>specificity<br>window | Affinity- enhanced TCR showed >4000-fold higher affinity for mutant peptide over wild-type.        |           |
| Cytokine<br>Release<br>(IFN-y)             | KRASG12V+<br>Tumor Cells  | 1:1                       | >1000 pg/mL                         | Co-culture of TCR-T cells with target cells induced significant IFN-y secretion.                   |           |
| In Vitro<br>Cytotoxicity                   | KRASG12V+<br>Tumor Cells  | 10:1                      | ~60% Lysis<br>at 24h                | TCR-T cells demonstrated potent and specific killing of tumor cells expressing the target antigen. |           |
| Tumor<br>Growth<br>Inhibition (In<br>Vivo) | Xenograft<br>Mouse Model  | N/A                       | Significant<br>tumor<br>suppression | Adoptive transfer of 1-2C TCR-T cells inhibited tumor growth in a mouse model.                     |           |

## **Experimental Protocols**



## Protocol 1: Generation of GADGVGKSAL-Specific TCR-T Cells

This protocol outlines the generation of TCR-T cells via lentiviral transduction.

- 1. TCR Identification and Cloning: a. Isolate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) from a patient or immunize HLA-transgenic mice with the **GADGVGKSAL** peptide. b. Stimulate T cells in vitro with antigen-presenting cells (APCs) pulsed with the **GADGVGKSAL** peptide. c. Isolate antigen-reactive T cells using fluorescently labeled **GADGVGKSAL**/HLA-C\*08:02 tetramers and flow cytometry. d. Perform single-cell RNA sequencing to identify the paired TCR alpha and beta chain sequences from reactive T cells. e. Synthesize and clone the identified TCR  $\alpha/\beta$  chains into a third-generation lentiviral transfer plasmid.
- 2. Lentivirus Production: a. Co-transfect HEK-293T cells with the TCR-encoding lentiviral plasmid and packaging plasmids (e.g., pMD2.G and psPAX2). b. Collect the virus-containing supernatant 48-72 hours post-transfection. c. Concentrate the virus and determine the viral titer.
- 3. T Cell Transduction and Expansion: a. Isolate CD8+ T cells from healthy donor PBMCs. b. Activate the T cells using anti-CD3/CD28 beads in the presence of IL-2. c. Transduce the activated T cells with the concentrated lentivirus. d. After 7-10 days of expansion in culture medium supplemented with IL-7 and IL-15, confirm TCR expression via flow cytometry using an antibody against the human TCR constant domain.

#### **Protocol 2: In Vitro Cytotoxicity Assay**

This protocol measures the specific killing of target cells by the engineered TCR-T cells.

- 1. Cell Preparation: a. Effector Cells: Use the generated **GADGVGKSAL**-specific TCR-T cells.
- b. Target Cells: Use a tumor cell line that is positive for both the KRAS G12D mutation and the HLA-C08:02 allele. c. Control Cells: Use a cell line that is HLA-C08:02 positive but lacks the KRAS G12D mutation (wild-type KRAS).
- 2. Co-culture: a. Plate target and control cells in a 96-well plate. b. Add the TCR-T effector cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1). c. Co-culture the cells for a set



period (e.g., 4, 18, or 24 hours) at 37°C.

3. Measurement of Lysis: a. Use a non-radioactive lactate dehydrogenase (LDH) release assay or a luciferase-based assay. b. For the luciferase method, engineer target cells to express luciferase. After co-culture, add luciferin substrate and measure luminescence. c. Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 \* (Spontaneous Release - Experimental Release) / (Spontaneous Release - Maximum Release)

#### **Protocol 3: Cytokine Release Assay (ELISA)**

This protocol quantifies T cell activation by measuring IFN-y secretion.

- 1. Co-culture Setup: a. Set up the co-culture as described in the cytotoxicity assay (Protocol 2), typically at a 1:1 E:T ratio. b. Include controls of T cells alone and tumor cells alone.
- 2. Supernatant Collection: a. After 24 hours of incubation, centrifuge the plate to pellet the cells.
- b. Carefully collect the supernatant from each well.
- 3. ELISA Procedure: a. Use a commercial Human IFN-y ELISA kit. b. Coat a 96-well ELISA plate with the capture antibody. c. Add the collected supernatants and standards to the wells and incubate. d. Wash the plate and add the detection antibody. e. Add the enzyme conjugate (e.g., HRP-streptavidin) followed by the substrate solution. f. Stop the reaction and read the absorbance at 450 nm on a plate reader. g. Calculate the concentration of IFN-y (pg/mL) by comparing sample absorbance to the standard curve.

#### **Visualizations**





Click to download full resolution via product page

Caption: TCR recognition of the GADGVGKSAL neoantigen.





Click to download full resolution via product page

Caption: Workflow for **GADGVGKSAL**-targeted TCR-T cell development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structural basis for T cell recognition of cancer neoantigens and implications for predicting neoepitope immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic high affinity T cell receptor targeting a KRASG12D cancer neoantigen PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12V neoantigen specific T cell receptor for adoptive T cell therapy against tumors
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. T Cell Recognition of Tumor Neoantigens and Insights Into T Cell Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: The GADGVGKSAL Neoantigen in Adoptive Cell Transfer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407312#application-of-gadgvgksal-in-adoptive-cell-transfer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com